molecular formula C16H13Br3N2O2S B3856166 N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No. B3856166
M. Wt: 537.1 g/mol
InChI Key: GOZUCIBJLAXGCQ-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide, commonly known as MTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTTA is a hydrazide derivative that is synthesized through a multistep process involving various chemical reactions. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of MTTA is not fully understood. However, it is believed that the compound exerts its effects by modulating various cellular signaling pathways. MTTA has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, oxidative stress, and cell proliferation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTTA has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. MTTA has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTTA has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various cellular signaling pathways. However, MTTA also has some limitations for lab experiments. The compound is relatively unstable and may degrade over time, which may affect the reproducibility of experiments.

Future Directions

There are several future directions for research on MTTA. One potential direction is to further investigate the mechanism of action of the compound. Understanding how MTTA exerts its effects at the cellular level could provide insights into the development of new drugs for the treatment of various diseases. Another potential direction is to investigate the potential of MTTA as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to assess the safety and efficacy of MTTA in human clinical trials.

Scientific Research Applications

MTTA has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. MTTA has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br3N2O2S/c1-24-12-4-2-10(3-5-12)8-20-21-15(22)9-23-16-13(18)6-11(17)7-14(16)19/h2-8H,9H2,1H3,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZUCIBJLAXGCQ-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

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